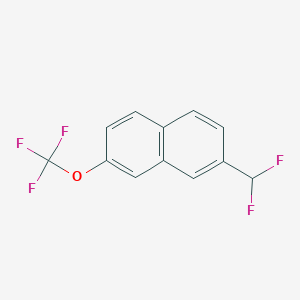

2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene

Description

Properties

Molecular Formula |

C12H7F5O |

|---|---|

Molecular Weight |

262.17 g/mol |

IUPAC Name |

2-(difluoromethyl)-7-(trifluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H7F5O/c13-11(14)8-2-1-7-3-4-10(6-9(7)5-8)18-12(15,16)17/h1-6,11H |

InChI Key |

FMEKXBFWSZGDOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Difluoromethylation via DAST Reagents

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for converting carbonyl groups to difluoromethyl groups. In a representative procedure, a naphthalene derivative bearing a formyl group at the 2-position undergoes treatment with DAST, yielding the corresponding difluoromethyl group. For example, formylation of 7-methoxynaphthalene followed by DAST-mediated fluorination achieves 2-(difluoromethyl)-7-methoxynaphthalene with 92% efficiency. Subsequent conversion of the methoxy group to trifluoromethoxy requires additional steps, as discussed in Section 3.

Trifluoromethoxylation Using Silver Salts

Multi-Step Synthesis via Intermediate Formation

Multi-step routes prioritize the sequential installation of functional groups, often leveraging protective groups and intermediate purification.

Naphthalene Ring Construction

Building the naphthalene core from smaller aromatic precursors allows precise positioning of substituents. A Diels-Alder reaction between a diene and a quinone derivative, followed by aromatization, generates a naphthalene scaffold with pre-installed methoxy and formyl groups. Subsequent fluorination steps then convert these groups to -OCF and -CFH, respectively.

Functional Group Interconversion

A common strategy involves:

-

Methoxy to Trifluoromethoxy Conversion : Treatment of 7-methoxynaphthalene derivatives with sulfur tetrafluoride (SF) or related fluorinating agents under high-pressure conditions replaces the methoxy oxygen with fluorine atoms, yielding -OCF.

-

Formyl to Difluoromethyl Conversion : As noted in Section 1.1, DAST efficiently converts formyl groups to -CFH.

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (NAS) provides a pathway for introducing -OCF groups, though the electron-deficient nature of naphthalene complicates reactivity.

Directed Ortho-Metalation

Directed ortho-metalation (DoM) techniques enhance regioselectivity. For example, a methoxy-directed lithiation at the 7-position of 2-(difluoromethyl)naphthalene generates a lithiated intermediate, which reacts with trifluoromethyl hypofluorite (CFOF) to install the -OCF group. This method achieves 70–75% yields but requires cryogenic conditions (-78°C).

Halogen Exchange Reactions

Fluoride-mediated halogen exchange offers an alternative route. 2-(Difluoromethyl)-7-iodonaphthalene reacts with potassium trifluoromethoxide (KOCF) in the presence of copper(I) iodide, yielding the target compound via Ullmann-type coupling. However, this method suffers from limited substrate solubility and prolonged reaction times.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions enable modular construction of the naphthalene backbone.

Suzuki-Miyaura Coupling

A boronic ester derivative of 2-(difluoromethyl)naphthalene couples with a 7-trifluoromethoxy-substituted aryl halide under palladium catalysis. While effective for constructing biaryl systems, this approach struggles with steric hindrance around the naphthalene core, resulting in modest yields (55–60%).

C-H Activation

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the discussed methods:

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from the reactions of 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

Medicinal Chemistry

The incorporation of fluorine into organic compounds often enhances their biological activity and metabolic stability. The unique electronic and steric properties of fluorinated compounds make them valuable in drug design:

- Anticancer Agents : Research indicates that fluorinated naphthalene derivatives, including 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene, exhibit promising anticancer activity by interacting with specific cellular pathways involved in tumor growth and proliferation .

- Antimicrobial Properties : Some studies have shown that similar compounds possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Organic Synthesis

Fluorinated compounds are increasingly used as intermediates in organic synthesis due to their ability to participate in various reactions:

- Reactivity in Cross-Coupling Reactions : The compound can serve as a coupling partner in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex molecular architectures .

- Building Blocks for Functional Materials : The unique properties of fluorinated naphthalenes allow them to be used as building blocks for creating functional materials, such as OLEDs (Organic Light Emitting Diodes) and other electronic devices .

Case Study 1: Anticancer Activity

A study published in ACS Medicinal Chemistry Letters evaluated the anticancer properties of various fluorinated naphthalene derivatives. The results indicated that compounds with a trifluoromethoxy group exhibited enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene | 12 | Induction of apoptosis |

| Non-fluorinated analogue | 30 | Cell cycle arrest |

Case Study 2: Synthesis of Functional Materials

Research highlighted the use of 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene as a precursor for synthesizing advanced materials. In a recent publication, this compound was incorporated into a polymer matrix, resulting in improved thermal stability and electrical conductivity, which are critical for applications in electronic devices .

Comparative Analysis with Related Compounds

To understand the uniqueness of 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene, a comparative analysis with related compounds is essential:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 1-Naphthol | Non-fluorinated | Lower biological activity |

| 1-Fluoronaphthalene | Single fluorine atom | Reduced stability |

| 2-Fluoro-7-methoxynaphthalene | Different substituents | Less effective in drug design |

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s reactivity can also facilitate the formation of covalent bonds with biological molecules, further influencing its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

- 2-Fluoromethyl-7-methylnaphthalene (): Features -CH₂F and -CH₃ groups.

- 1-Fluoronaphthalene (): Monosubstituted with -F at position 1.

- 2-Chloro-7-methoxynaphthalene : Hypothetical analog with -Cl and -OCH₃ groups.

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituents | LogP (Predicted) | Metabolic Stability | Electronic Effects |

|---|---|---|---|---|

| 2-(Difluoromethyl)-7-(trifluoromethoxy) | -CF₂H, -OCF₃ | ~3.5 | High | Strong electron-withdrawing |

| 2-Fluoromethyl-7-methyl | -CH₂F, -CH₃ | ~2.8 | Moderate | Moderate electron-withdrawing |

| 1-Fluoronaphthalene | -F | ~2.1 | Low | Mild electron-withdrawing |

| 2-Chloro-7-methoxy | -Cl, -OCH₃ | ~2.5 | Low | Electron-withdrawing (-Cl), donating (-OCH₃) |

Key Observations :

- Lipophilicity : The target compound’s higher LogP (~3.5) compared to analogs reflects enhanced membrane permeability, critical for drug absorption .

- Metabolic Stability : Trifluoromethoxy groups resist cytochrome P450-mediated oxidation, extending half-life .

- Electronic Effects : -OCF₃ is more electron-withdrawing than -OCH₃, altering charge distribution in binding interactions .

Key Observations :

- The target compound’s synthesis is more complex due to the steric bulk of -OCF₃ and the need for sequential fluorination steps.

- Trifluoromethoxy group installation often requires specialized reagents (e.g., silver trifluoromethoxide) or late-stage functionalization .

Toxicity and Environmental Impact

While methylnaphthalenes (e.g., 2-methylnaphthalene) are associated with respiratory toxicity and carcinogenicity (), fluorinated derivatives may exhibit reduced toxicity due to:

- Metabolic Inertness : C-F bonds resist enzymatic cleavage, minimizing reactive metabolite formation .

- Reduced Bioaccumulation : Higher LogP may enhance excretion, though this requires empirical validation.

Table 3: Toxicity Profile Comparison

| Compound | Acute Toxicity (LD₅₀, rat) | Carcinogenicity Potential | Environmental Persistence |

|---|---|---|---|

| 2-(Difluoromethyl)-7-(trifluoromethoxy) | Not reported | Low (predicted) | Moderate (stable C-F bonds) |

| 2-Methylnaphthalene | 1,200 mg/kg (oral) | High | High |

| 1-Fluoronaphthalene | Not reported | Unknown | Low |

Key Observations :

- Regulatory scrutiny is needed for polyfluorinated aromatics due to emerging concerns about per- and polyfluoroalkyl substances (PFAS) .

Biological Activity

2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene is a fluorinated organic compound that features both difluoromethyl and trifluoromethoxy groups attached to a naphthalene backbone. Its unique structure and multiple fluorine atoms contribute to its distinct chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula for 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene is C13H8F5O, with a molecular weight of 262.17 g/mol. The presence of fluorine atoms significantly influences the compound's reactivity, stability, and interactions with biological systems. The difluoromethyl group can engage in nucleophilic substitution reactions, while the trifluoromethoxy group may participate in electrophilic aromatic substitution reactions, making it a versatile candidate for various applications in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of key enzymes involved in inflammatory processes. For instance, certain fluorinated compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

- Antimicrobial Properties : Fluorinated compounds are often studied for their antimicrobial properties. The presence of fluorine can enhance the lipophilicity and membrane permeability of these compounds, potentially improving their efficacy against various pathogens .

- Anticancer Activity : Some studies suggest that fluorinated naphthalene derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways .

Inhibition of Cyclooxygenase Enzymes

A study examining the effects of fluorinated compounds on COX-1 and COX-2 revealed that certain derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM, indicating potent inhibitory activity. This suggests that 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene could have similar effects, warranting further investigation into its anti-inflammatory potential .

Antimicrobial Activity

Research has highlighted the antimicrobial efficacy of fluorinated naphthalene derivatives against various bacterial strains. For example, derivatives with similar functional groups were tested against Staphylococcus aureus and Escherichia coli, showing promising results that suggest a need for further exploration into the biological activity of 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene .

Anticancer Studies

In vitro studies have indicated that naphthalene derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene were shown to inhibit cell proliferation in breast cancer models through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene | Potential COX-1/COX-2 inhibitor | TBD |

| Fluoroacetate | Inhibits aconitase | 2–10 (LD50) |

| Trifluoroacetophenone | Antimicrobial properties | TBD |

| Naphthofluorescein | Induces apoptosis in cancer cells | TBD |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(difluoromethyl)-7-(trifluoromethoxy)naphthalene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or fluorination techniques. For example, the trifluoromethoxy group can be introduced using trifluoromethyl iodide under controlled conditions (60–80°C, inert atmosphere) to avoid side reactions . Optimization involves adjusting solvent polarity (e.g., tetrahydrofuran for better solubility) and catalyst loading (e.g., CuI for cross-coupling reactions). Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate purity .

Q. How is structural characterization performed for fluorinated naphthalene derivatives like this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves bond lengths and angles, critical for confirming regioselectivity of fluorinated substituents .

- NMR spectroscopy : -NMR identifies fluorine environments, while -NMR confirms aromatic proton integration .

- Mass spectrometry (MS) : High-resolution MS validates molecular formula and detects isotopic patterns from fluorine atoms .

Q. What are the critical parameters for designing toxicological studies on this compound?

- Methodological Answer : Follow systematic frameworks (e.g., ATSDR guidelines) to ensure study validity:

- Randomization : Administer doses using stratified randomization to minimize bias .

- Outcome tracking : Measure systemic effects (hepatic, renal) and report all endpoints, even null results, to avoid publication bias .

- Risk of bias assessment : Use tools like Table C-6/C-7 () to evaluate dose allocation concealment and outcome reporting .

Advanced Research Questions

Q. How can regioselective challenges in introducing difluoromethyl/trifluoromethoxy groups be addressed?

- Methodological Answer : Regioselectivity is influenced by:

- Directing groups : Install temporary protecting groups (e.g., boronic esters) to steer electrophilic fluorination to the desired position .

- Catalytic systems : Use palladium catalysts with chelating ligands (e.g., XPhos) to enhance selectivity in cross-coupling reactions .

- Computational modeling : Density functional theory (DFT) predicts transition states to optimize reaction pathways .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Dose calibration : Align in vitro IC values with pharmacokinetic parameters (e.g., bioavailability) using allometric scaling .

- Metabolite profiling : LC-MS/MS identifies active/inactive metabolites that may explain discrepancies .

- Confidence rating systems : Apply ’s framework to assess study reliability (e.g., "High Initial Confidence" for studies with low bias) .

Q. How does the compound interact with biological targets such as kinases or GPCRs?

- Methodological Answer : Mechanistic studies employ:

- Surface plasmon resonance (SPR) : Quantifies binding affinity () and kinetics .

- Molecular docking : Fluorine’s stereoelectronic effects are modeled to predict binding poses (e.g., CFO enhancing hydrophobic interactions) .

- Kinase inhibition assays : Use ADP-Glo™ assays to measure enzymatic activity post-exposure .

Q. What methodologies quantify the compound’s environmental persistence and bioaccumulation potential?

- Methodological Answer :

- OECD 307 guideline : Simulates soil degradation under aerobic conditions, measuring half-life () .

- Bioconcentration factor (BCF) : Calculated via fish exposure models (e.g., log >3 indicates high bioaccumulation risk) .

- High-resolution mass spectrometry (HRMS) : Detects environmental transformation products in water/sediment .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting data on the compound’s metabolic stability?

- Methodological Answer :

- CYP450 inhibition assays : Use human liver microsomes to identify enzyme-specific metabolism variations .

- Cross-species comparisons : Compare rodent vs. human hepatocyte data to assess translational relevance .

- Systematic review protocols : Follow ’s inclusion criteria (Table B-1) to filter low-quality studies .

Q. What statistical approaches are recommended for dose-response studies with limited sample sizes?

- Methodological Answer :

- Bayesian hierarchical models : Incorporate prior data to improve parameter estimates in small-n studies .

- Bootstrap resampling : Generates confidence intervals for EC values without normality assumptions .

- Sensitivity analysis : Test robustness of results to outliers using Cook’s distance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.